6-chloro-3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
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Overview
Description
6-chloro-3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by the presence of a chloro group, an ethoxyphenylamino group, and a thiazolyl group attached to a chromenone core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Chloro Group: Chlorination of the chromenone core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Thiazolyl Group: The thiazolyl group can be introduced through the reaction of the chlorinated chromenone with thiourea in the presence of a base.
Attachment of the Ethoxyphenylamino Group: The final step involves the coupling of the thiazolyl-chromenone intermediate with 2-ethoxyaniline under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-chloro-3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
- 6-chloro-3-{2-[(2-phenylamino)-1,3-thiazol-4-yl}-2H-chromen-2-one
Uniqueness
The uniqueness of 6-chloro-3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H15ClN2O3S |
---|---|
Molecular Weight |
398.9g/mol |
IUPAC Name |
6-chloro-3-[2-(2-ethoxyanilino)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C20H15ClN2O3S/c1-2-25-18-6-4-3-5-15(18)22-20-23-16(11-27-20)14-10-12-9-13(21)7-8-17(12)26-19(14)24/h3-11H,2H2,1H3,(H,22,23) |
InChI Key |
LOXGKYREMDMQKM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Origin of Product |
United States |
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